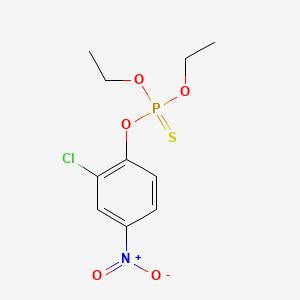
Etofylline
Descripción general
Descripción
Etofylline is a theophylline derivative and a drug that causes vasodilation and relaxation of smooth muscle . It is used to relieve bronchoconstriction and may act as a phosphodiesterase inhibitor and adenosine receptor antagonist .
Synthesis Analysis
Etofylline is obtained by the action of glycol monochlorohydrin upon theophylline in an alkaline medium . A forced degradation study was successfully applied for the development of a stability-indicating assay method for simultaneous estimation of Etofylline and Theophylline in a formulation in the presence of its degradation products .Molecular Structure Analysis
The crystal of Etofylline belongs to space group P21 with cell dimensions a = 4.522(1), b = 12.615(2), c = 9.093(2)Å, and β = 104.79(2) ̊ . The bond lengths in the purine ring are significantly different from those of the corresponding bonds in theophylline . The hydroxyethyl group adopts a gauche conformation .Chemical Reactions Analysis
Significant differences between the corresponding bond lengths and angles in Etofylline and Theophylline are observed . The attachment of the hydroxyethyl group at N2 brings about such significant differences in the purinedione skeleton .Physical And Chemical Properties Analysis
Etofylline has a molecular weight of 224.22 . It is freely soluble in water and moderately soluble in alcohol . The pH of a 5% aqueous solution is 6.5-7.0 .Aplicaciones Científicas De Investigación
Bronchodilator in Respiratory Conditions
Etofylline is widely recognized for its bronchodilator properties, making it valuable in treating respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). It relaxes the muscles in the bronchi, leading to widened airways, which helps in easing breathing in patients with constricted air passages .
Cardiovascular Applications
As a vasodilator, Etofylline has been used in cardiovascular research to study its effects on blood vessels. It causes the relaxation of smooth muscles, leading to dilated blood vessels, which can help in conditions like peripheral vascular diseases where increased blood flow is desired .
Pharmacological Research
In pharmacology, Etofylline has been used to study drug interactions and the mechanism of action of xanthine derivatives. Its role as a PPARα agonist is of particular interest, as this relates to lipid metabolism and the regulation of inflammatory genes, which are crucial in various metabolic disorders .
Clinical Studies and Drug Development
Etofylline has been a subject of clinical studies aimed at understanding its therapeutic range and safety profile. It has contributed to the development of new formulations and combination therapies, particularly in the management of respiratory diseases .
Biotechnology and Nanotechnology
Advancements in biotechnology have utilized Etofylline in the development of novel drug delivery systems. For instance, Etofylline has been encapsulated in mannose-anchored N,N,N-trimethyl chitosan nanoparticles for pulmonary administration, highlighting its potential in targeted therapy and controlled release mechanisms .
Biochemical Research
In biochemical research, Etofylline’s impact has been studied in the context of its biochemical interactions and pathways. Its role in modulating enzyme activities and influencing cellular signaling pathways is an area of ongoing research, contributing to a deeper understanding of cellular biochemistry .
Mecanismo De Acción
Target of Action
Etofylline, a derivative of theophylline , primarily targets phosphodiesterase enzymes . These enzymes degrade cyclic nucleotides within cells . Etofylline also acts on smooth muscle cells in the bronchial airways and pulmonary blood vessels .
Mode of Action
Etofylline inhibits the action of phosphodiesterase enzymes, leading to an accumulation of cyclic AMP within the cell . This accumulation results in bronchodilation , cardiac stimulation , and vasodilation . Additionally, etofylline causes relaxation of smooth muscle, which contributes to its bronchodilatory effects .
Biochemical Pathways
The primary biochemical pathway affected by etofylline involves the degradation of cyclic nucleotides by phosphodiesterase enzymes . By inhibiting these enzymes, etofylline increases the levels of cyclic AMP within cells . This increase in cyclic AMP leads to relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, resulting in bronchodilation and vasodilation .
Pharmacokinetics
Theophylline, from which etofylline is derived, is known to distribute rapidly into fat-free tissues and body water . Approximately 40% of theophylline is bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism, involving isoenzymes of the cytochrome P450 system .
Result of Action
The primary result of etofylline’s action is the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels . This leads to bronchodilation and vasodilation, which can alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of etofylline can be influenced by various environmental factors. For instance, the presence of other drugs can affect etofylline’s binding to plasma proteins and its metabolism . Additionally, factors such as diet and smoking status can affect the clearance of theophylline, and by extension, etofylline . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of etofylline.
Propiedades
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRCRWQMGIBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023031 | |
| Record name | Etofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7968631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Etofylline | |
CAS RN |
519-37-9 | |
| Record name | Etofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETOFYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Etofylline and what is its primary therapeutic use?
A1: Etofylline, also known as 7-(2-Hydroxyethyl)theophylline, is a xanthine derivative primarily used as a bronchodilator. []
Q2: How does Etofylline exert its bronchodilatory effect?
A2: While the exact mechanism of action is not fully elucidated, Etofylline is believed to inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation in the airways. []
Q3: What is the molecular formula and weight of Etofylline?
A3: The molecular formula of Etofylline is C8H12N4O3, and its molecular weight is 212.21 g/mol. []
Q4: Is there spectroscopic data available for Etofylline?
A4: Yes, spectroscopic data including UV, IR, and NMR have been used to characterize Etofylline and distinguish it from other related compounds. [] []
Q5: How soluble is Etofylline?
A5: Etofylline exhibits poor solubility in water, particularly at physiological pH levels. This property has implications for its formulation and bioavailability. [] []
Q6: What is the dissolution rate of Etofylline from its capsule formulation?
A6: Etofylline exhibits a slow dissolution rate from its capsule formulation in both simulated gastric and intestinal fluids. This slow dissolution contributes to its incomplete absorption. []
Q7: What are the primary metabolites of Etofylline in the body?
A7: Unlike some other theophylline derivatives, Etofylline does not metabolize into theophylline. [] It is primarily excreted unchanged in the urine. []
Q8: How is Etofylline absorbed and distributed in the body?
A8: Etofylline is absorbed from the gastrointestinal tract, but its absorption is incomplete. [] It exhibits a rapid distribution phase followed by a slower elimination phase. []
Q9: What is the elimination half-life of Etofylline?
A9: The elimination half-life of Etofylline is approximately 4.1 hours. []
Q10: What is Etofylline Clofibrate?
A10: Etofylline Clofibrate is a chemical compound formed by the esterification of Etofylline with Clofibric acid. [] It was developed as a potential antilipemic agent with combined bronchodilatory properties. [] []
Q11: How does Etofylline Clofibrate exert its antilipemic effect?
A11: Etofylline Clofibrate is metabolized in the body to release Clofibric acid and Etofylline. [] Clofibric acid is a known antilipemic agent that lowers serum cholesterol and triglyceride levels. [] The exact mechanism by which Etofylline contributes to the overall antilipemic activity is not fully understood but may involve a synergistic interaction with Clofibric acid. [] []
Q12: What types of formulations have been investigated for Etofylline delivery?
A14: Researchers have explored the incorporation of Etofylline into matrix tablets [] and hard gelatin capsules containing Gelucire matrix granules. [] These formulations aim to achieve controlled release profiles and potentially enhance its bioavailability.
Q13: What analytical techniques are commonly employed to study Etofylline?
A15: High-performance liquid chromatography (HPLC), [] [] [] thin-layer chromatography (TLC), [] [] and UV spectrophotometry [] are frequently used techniques for the qualitative and quantitative analysis of Etofylline in various matrices.
Q14: Have mass spectrometry techniques been applied to the analysis of Etofylline?
A16: Yes, tandem mass spectrometry (MS/MS) has been successfully employed to analyze Etofylline, demonstrating the inter-instrument and inter-laboratory transferability of a tandem mass spectral reference library. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















